molecular formula C6H11ClN2O B2425724 3-Amino-N-prop-2-ynylpropanamide;hydrochloride CAS No. 2408958-64-3

3-Amino-N-prop-2-ynylpropanamide;hydrochloride

Cat. No.: B2425724
CAS No.: 2408958-64-3
M. Wt: 162.62
InChI Key: QGSQSCJFJHITIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-prop-2-ynylpropanamide;hydrochloride is a chemical compound with the molecular formula C6H10ClN2O. It is a derivative of propanamide and contains an amino group and a prop-2-ynyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-prop-2-ynylpropanamide;hydrochloride typically involves the reaction of propargylamine with acrylonitrile, followed by hydrogenation and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a palladium catalyst for the hydrogenation step and an acidic medium for the final step.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-prop-2-ynylpropanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Amino-N-prop-2-ynylpropanamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-N-prop-2-ynylpropanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(propan-2-yl)propanamide;hydrochloride
  • 3-Amino-N-(propan-2-yl)propanamide

Uniqueness

3-Amino-N-prop-2-ynylpropanamide;hydrochloride is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.

Biological Activity

Overview

3-Amino-N-prop-2-ynylpropanamide hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

3-Amino-N-prop-2-ynylpropanamide hydrochloride is characterized by its amine group and propargyl substituent, which influence its reactivity and interaction with biological systems. The molecular structure allows for potential interactions with various biomolecules, making it a candidate for further pharmacological studies.

Anticancer Properties

Research has indicated that compounds similar to 3-Amino-N-prop-2-ynylpropanamide hydrochloride exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of similar compounds, demonstrating that modifications in side chains can enhance selectivity and potency against melanoma and prostate cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Selectivity Index
Compound 1B16-F1 (Melanoma)3.9High
Compound 2A375 (Melanoma)2.1Moderate
Compound 3DU 145 (Prostate)18.9Low

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of propargyl amides show promising antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values suggesting effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi .

Table 2: Antimicrobial Activity of Propargyl Amides

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

The biological activity of 3-Amino-N-prop-2-ynylpropanamide hydrochloride is believed to stem from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to alterations in various biochemical pathways, contributing to its anticancer and antimicrobial effects.

Case Studies

  • Anticancer Efficacy : A study involving the evaluation of similar compounds demonstrated that certain modifications could significantly enhance their cytotoxicity against cancer cell lines, suggesting a pathway for developing more effective therapeutic agents.
  • Antimicrobial Evaluation : In vitro tests have shown that derivatives exhibit varying degrees of antibacterial activity, particularly against resistant strains, indicating potential for clinical applications in treating infections.

Properties

IUPAC Name

3-amino-N-prop-2-ynylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-2-5-8-6(9)3-4-7;/h1H,3-5,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSQSCJFJHITIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.